molecular formula C24H31N3O2 B593392 1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 1400742-48-4

1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

Cat. No.: B593392
CAS No.: 1400742-48-4
M. Wt: 393.5 g/mol
InChI Key: XFZLBNDGZVRJNJ-UHFFFAOYSA-N
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Description

1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel often referred to as the "wasabi receptor," which acts as a primary sensor for reactive chemical irritants, cold, and mechanical stimuli in the peripheral nervous system. Its activation is implicated in inflammatory and neuropathic pain pathways. This compound, characterized by its distinctive 1-adamantyl (tricyclo[3.3.1.13,7]dec-1-yl) and indazole-carboxamide structure, acts by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the in vitro and in vivo investigation of pain mechanisms, as it is a valuable tool for dissecting the specific role of TRPA1 in disease models. Researchers utilize this antagonist to explore potential therapeutic strategies for a range of conditions, including chronic pain , airway inflammation , and migraine . The adamantane moiety is a common pharmacophore in TRPA1 antagonist design, contributing to high receptor affinity. Studies on structurally similar adamantane-derived TRPA1 antagonists confirm their efficacy in reducing pain-related behaviors in animal models, highlighting the significance of this chemotype for pharmacological research. This makes the compound a critical asset for neuroscientists and pharmacologists focused on target validation and the development of novel analgesic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1400742-48-4

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)

InChI Key

XFZLBNDGZVRJNJ-UHFFFAOYSA-N

SMILES

C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6

Synonyms

AD-THPINACA; Adamantyl-THPINACA

Origin of Product

United States

Preparation Methods

Synthesis of N-Tricyclo[3.3.1.1³,⁷]dec-1-amine

Adamantane derivatives are typically synthesized via acid-catalyzed isomerization of tetrahydrodicyclopentadiene, but functionalization at the 1-position requires specialized methods. A patent by EP1820792A1 details the preparation of 1-adamantanamine through bromination or hydroxylation of 1-hydroxy-3,5-dimethyladamantane, followed by amination:

1-Hydroxy-3,5-dimethyladamantaneH2SO4,CH3CN1-Cyano-3,5-dimethyladamantaneLiAlH41-Aminoadamantane\text{1-Hydroxy-3,5-dimethyladamantane} \xrightarrow{\text{H}2\text{SO}4, \text{CH}3\text{CN}} \text{1-Cyano-3,5-dimethyladamantane} \xrightarrow{\text{LiAlH}4} \text{1-Aminoadamantane}

Key conditions include sulfuric acid as a catalyst and chloroacetonitrile as the nitrile source. Yields for analogous reactions range from 60–75%.

The indazole core is constructed via cyclization of 2-hydrazinobenzoic acid derivatives. Introduction of the tetrahydro-2H-pyran-4-ylmethyl group at the N1 position proceeds through alkylation:

Alkylation of Indazole

1H-Indazole is alkylated using tetrahydro-2H-pyran-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF):

1H-Indazole+BrCH2(Tetrahydro-2H-pyran-4-yl)K2CO3,DMF1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole\text{1H-Indazole} + \text{BrCH}2(\text{Tetrahydro-2H-pyran-4-yl}) \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole}

Subsequent carboxylation at the 3-position employs directed ortho-metalation (DoM) with n-BuLi and quenching with CO₂:

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazolen-BuLi, CO21-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxylic acid\text{1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole} \xrightarrow{\text{n-BuLi, CO}_2} \text{1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxylic acid}

Amide Coupling Strategies

The final step involves coupling the indazole-3-carboxylic acid with 1-adamantanamine. Common methods include:

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in dichloromethane:

Acid+1-AdamantanamineEDCI, HOBt, DIPEATarget Compound\text{Acid} + \text{1-Adamantanamine} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Target Compound}

Uranium-Based Reagents

HATU or HBTU in DMF improve yields for sterically hindered substrates:

Acid+1-AdamantanamineHATU, DIPEATarget Compound (85–90% yield)\text{Acid} + \text{1-Adamantanamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound (85–90\% yield)}

Optimization and Challenges

  • Steric Hindrance : The adamantyl group’s bulk necessitates prolonged reaction times (12–24 hrs) and excess coupling reagents.

  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the product (>95% purity).

  • Byproducts : Hydrolysis of the tetrahydro-2H-pyran ring under acidic conditions requires pH control during workup.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • HRMS : m/z 394.2463 [M+H]⁺ (calculated for C₂₄H₃₂N₃O₂: 394.2468).

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15 (d, 1H, indazole H7), 7.50–7.30 (m, 3H, indazole H4–H6), 4.20–3.80 (m, 2H, pyran OCH₂), 2.70–1.20 (m, adamantyl and pyran CH₂).

Scalability and Industrial Relevance

While lab-scale syntheses report milligram quantities, scaling to kilogram levels requires:

  • Continuous-flow reactors for exothermic steps (e.g., alkylation).

  • Catalytic hydrogenation to reduce residual metal catalysts.

Chemical Reactions Analysis

ATHPINACA isomer 2 undergoes various chemical reactions, including:

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .

Comparison with Similar Compounds

Key Findings :

  • The THP group in the target compound improves solubility relative to purely lipophilic adamantane derivatives .

Indazole/Tetrahydro-2H-pyran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
Tert-Butyl (2S)-Cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate (28a) C₃₆H₄₁FN₄O₆ 668.74 Pyrazole, ester, fluorophenyl Lacks adamantane and carboxamide; includes ester group

Key Findings :

  • Ester-containing derivatives like 28a are more prone to hydrolysis than carboxamides, affecting metabolic stability .

Pyrrole/Imidazole Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) C₂₀H₂₁F₃N₄O 392.20 Pyrrole, imidazole, trifluoromethyl Replaces indazole with pyrrole; lacks adamantane and THP

Key Findings :

  • The trifluoromethyl group in compound 41 enhances lipophilicity and membrane permeability compared to the target compound’s THP group .
  • The imidazole ring in 41 may confer stronger metal-binding capacity, altering its pharmacokinetic profile .

Biological Activity

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as ATHPINACA, is a synthetic cannabinoid with a complex molecular structure that includes a tetrahydro-2H-pyran moiety and a tricyclic decahydro structure. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in relation to cannabinoid receptors.

  • Molecular Formula : C24H31N3O2
  • Molecular Weight : 393.5 g/mol
  • Boiling Point : Approximately 625.4 °C
  • Density : 1.44 g/cm³
  • Solubility :
    • DMF: 30 mg/ml
    • DMSO: 1 mg/ml
    • Ethanol: 25 mg/ml
PropertyValue
Molecular Weight393.5 g/mol
Boiling Point625.4 °C
Density1.44 g/cm³
SolubilityDMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (25 mg/ml)

Biological Activity

ATHPINACA exhibits significant biological activity primarily as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.

ATHPINACA is believed to bind to the CB1 receptor, which is predominantly found in the central nervous system (CNS). This binding mimics the effects of Δ9-tetrahydrocannabinol (THC), leading to psychoactive effects such as euphoria and altered sensory perception. Notably, ATHPINACA may demonstrate a higher affinity for the CB1 receptor compared to THC, potentially resulting in more pronounced effects .

Pharmacological Effects

Research indicates that ATHPINACA may provide analgesic effects without the adverse side effects commonly associated with other cannabinoids . Its unique structural features contribute to its binding affinity and selectivity toward cannabinoid receptors, making it a candidate for further pharmacological studies.

Study on Binding Affinity

A study utilized radiolabeled ligands to assess the binding affinity of ATHPINACA to cannabinoid receptors in vitro. Results indicated that ATHPINACA demonstrated selective binding characteristics, which could be advantageous for therapeutic applications aimed at reducing pain and inflammation without significant CNS side effects .

Comparative Analysis with Similar Compounds

ATHPINACA shares structural similarities with other cannabinoid receptor agonists, which influences its pharmacological properties:

Compound NameStructure FeaturesBiological Activity
N-(1-adamantyl)-1-pentylindazole-3-carboxamideAdamantane moietyCannabinoid receptor agonist
5F-MDMB-PICAFluorinated derivativePotent CB receptor agonist
AB-PINACASimilar indazole structureCannabinoid receptor agonist

This comparative analysis highlights how variations in functional groups and substituents can significantly impact the pharmacological properties and receptor selectivity of cannabinoid derivatives .

Potential Applications

The biological activity of ATHPINACA suggests various potential applications in therapeutic contexts, particularly in pain management and anti-inflammatory treatments. Its selective action on cannabinoid receptors positions it as a promising candidate for research into new analgesics that minimize psychoactive side effects.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with functionalized indazole or pyrazole precursors. Key steps include:

  • Nucleophilic substitution to introduce the tricyclodecane group.
  • Condensation reactions to form the carboxamide linkage, often using coupling agents like EDCI or HOBt .
  • Solvent selection (e.g., DMF, acetonitrile) and temperature control (60–80°C) to optimize intermediates .

Example Synthesis Protocol (from analogous compounds):

StepReagents/ConditionsYieldPurity (HPLC)Reference
1EDCI, DMF, 70°C61%98.6%
2K₂CO₃, RT, 24h44%97.8%

Q. Which analytical techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Assign peaks for the tricyclodecane protons (δ 1.2–2.8 ppm) and tetrahydro-pyran methylene groups (δ 3.4–4.0 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 500.2452) .
  • HPLC : Monitor purity (>98%) with C18 columns and acetonitrile/water gradients .

Q. How do functional groups (e.g., tetrahydro-pyran, tricyclodecane) influence biological activity?

  • The tetrahydro-pyran moiety enhances solubility and pharmacokinetic properties via hydrogen bonding .
  • The tricyclodecane group provides steric bulk, potentially improving target binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in carboxamide formation?

  • Catalyst screening : Test Pd(II) or Cu(I) catalysts for coupling efficiency .
  • Solvent polarity : Higher polarity solvents (e.g., DMSO) improve solubility of hydrophobic intermediates .
  • In situ monitoring : Use FTIR to track carboxamide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize experimental noise.
  • Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., methoxy vs. chloro) .
  • Molecular docking : Compare binding poses with target proteins (e.g., kinases) to rationalize activity trends .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Use tools like SwissADME to estimate logP (∼3.5), CNS permeability, and CYP450 interactions .
  • MD simulations : Analyze conformational stability of the tricyclodecane group in aqueous environments .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of amine to acyl chloride) .
  • Purification : Use preparative HPLC with gradient elution (30→70% acetonitrile) for gram-scale batches .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

  • Substituent libraries : Replace the tetrahydro-pyran group with cyclohexane or piperidine rings to assess steric effects .
  • Bioisosteres : Substitute the indazole core with benzimidazole or triazole to modulate electron density .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

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